MAO-B Inhibition with 6-Fold Selectivity Over MAO-A: Differentiating 7-Fluoro-8-methylquinoxalin-2(1H)-one from Uncharacterized Quinoxalinones
7-Fluoro-8-methylquinoxalin-2(1H)-one demonstrates measurable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) [1]. In the same assay system, the compound exhibits approximately 6-fold selectivity over MAO-A (IC50 = 100,000 nM; 100 µM) [2]. This selectivity profile is a direct consequence of the specific 7-fluoro-8-methyl substitution pattern. While the absolute potency is moderate, the MAO-B vs. MAO-A selectivity represents a defined benchmark that unsubstituted quinoxalin-2(1H)-one or positional isomers (e.g., 7-fluoro-3-methylquinoxalin-2(1H)-one) may not recapitulate. Notably, published MAO-B inhibitor development efforts have utilized quinoxalinone derivatives as starting points for optimization; this compound provides a characterized reference point with known selectivity parameters [3].
| Evidence Dimension | MAO-B inhibition potency and MAO-A selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | Selectivity ratio (MAO-A IC50 / MAO-B IC50) = 5.88 (class baseline: no established selectivity for unsubstituted quinoxalinone) |
| Quantified Difference | Approximately 6-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine conversion to 4-hydroxyquinoline assay [1][2] |
Why This Matters
The defined MAO-B selectivity profile (IC50 = 17 µM, ~6× over MAO-A) provides a quantifiable reference point for procurement in neurodegeneration or depression research programs requiring characterized MAO-B-biased quinoxalinone starting materials.
- [1] BindingDB. (2025). BDBM50450822 / CHEMBL4216610: Affinity Data for MAO-B Inhibition. IC50 = 1.70E+4 nM. Charles University in Prague; curated by ChEMBL. View Source
- [2] BindingDB. (2025). BDBM50450822 / CHEMBL4216610: Affinity Data for MAO-A Inhibition. IC50 = 1.00E+5 nM. Charles University in Prague; curated by ChEMBL. View Source
- [3] Shi, L., Zhou, J., Wu, J., & Cao, J. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini-Reviews in Medicinal Chemistry, 18(5), 392-413. View Source
